molecular formula C17H16N4O3 B11167217 N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11167217
M. Wt: 324.33 g/mol
InChI Key: LNHPJGDVBVLXHD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a chemical compound that belongs to the class of benzotriazine derivatives

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the reaction of 4-methoxyaniline with 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can be compared with other benzotriazine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. This compound is unique due to the presence of the methoxy group, which can affect its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C17H16N4O3/c1-24-13-8-6-12(7-9-13)18-16(22)10-11-21-17(23)14-4-2-3-5-15(14)19-20-21/h2-9H,10-11H2,1H3,(H,18,22)

InChI Key

LNHPJGDVBVLXHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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